3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The base structure consists of a benzothiazole ring system fused at positions 4 and 5 of the benzene ring with a thiazole ring containing both sulfur and nitrogen heteroatoms. The compound bears an imine functional group at the 2-position of the thiazole ring, which is a characteristic feature of this class of heterocyclic compounds.
The molecular formula can be derived from the structural components: the benzothiazole core (C7H4NS), the ethyl substituent at nitrogen-3 (C2H5), the methylthio group at carbon-6 (CH3S), the imine functionality, and the 4-methylbenzenesulfonate counterion (C7H7SO3). This gives an expected molecular formula of C18H20N2O3S3. Related compounds in the literature demonstrate similar molecular complexity, with 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate having a molecular formula of C10H14N2O3S3 and molecular weight of 306.41 grams per mole.
The presence of the 4-methylbenzenesulfonate salt form significantly influences the compound's properties compared to the free base. This sulfonate salt formation is commonly employed to enhance water solubility and improve crystallization characteristics of basic nitrogen-containing heterocycles. The 4-methylbenzenesulfonate anion, also known as para-toluenesulfonate, provides a stable counterion that forms well-defined crystal structures with organic cations.
Structural analysis of related benzothiazole-2(3H)-imine derivatives reveals that the imine nitrogen typically exhibits sp2 hybridization, leading to a planar geometry around this center. The methylthio substituent at the 6-position provides electron-donating character through both inductive and resonance effects, which influences the electronic distribution throughout the aromatic system. The ethyl group at the nitrogen-3 position adopts a conformation that minimizes steric interactions with the benzothiazole ring system.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound has not been reported in the current literature, extensive structural studies on related benzothiazole-2(3H)-imine derivatives provide valuable insights into expected crystallographic parameters. The compound (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol crystallizes in the monoclinic space group P21/n with one molecule in the asymmetric unit, demonstrating the tendency of benzothiazole derivatives to form ordered crystal structures.
Related benzothiazole compounds exhibit characteristic intermolecular interactions that stabilize their crystal structures. The presence of the imine nitrogen atom provides opportunities for hydrogen bonding interactions, particularly when protonated in salt forms. The 4-methylbenzenesulfonate counterion contributes to crystal packing through sulfonate oxygen atoms that can participate in hydrogen bonding networks with protonated nitrogen centers.
Crystallographic studies of similar compounds reveal that the benzothiazole ring system maintains planarity with maximum deviations typically less than 0.010 angstroms. The dihedral angles between the benzene and thiazole portions of the fused ring system are generally small, indicating effective conjugation throughout the aromatic framework. The methylthio substituent typically adopts conformations that minimize steric interactions while maximizing orbital overlap for resonance stabilization.
X-ray diffraction analysis of benzothiazole-2(3H)-imine derivatives commonly reveals disorder in alkyl substituents, particularly ethyl groups, which can adopt multiple conformations in the crystal lattice. The compound (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol shows disorder in one ethyl group with occupancy factors of 0.822. This disorder reflects the conformational flexibility of alkyl chains attached to rigid aromatic systems.
The expected unit cell parameters for this compound would likely fall within typical ranges for organic salts containing benzothiazole derivatives. Based on related structures, monoclinic or triclinic crystal systems are most probable, with unit cell volumes accommodating both the organic cation and the sulfonate anion in well-defined positions.
Tautomeric Behavior and Resonance Stabilization Mechanisms
The tautomeric behavior of this compound involves equilibria between different structural forms that significantly impact its chemical and physical properties. The primary tautomeric equilibrium involves the imine and amine forms at the 2-position of the thiazole ring. In the imine form, the nitrogen exhibits sp2 hybridization with a formal carbon-nitrogen double bond, while the amine tautomer features sp3 hybridization at nitrogen with a formal carbon-nitrogen single bond.
The methylthio substituent at the 6-position plays a crucial role in stabilizing specific tautomeric forms through resonance interactions. The sulfur atom possesses lone pairs that can participate in pi-electron delocalization with the aromatic benzothiazole system. This electron donation increases electron density at specific positions within the ring system, influencing the relative stability of different tautomeric forms. The electron-donating nature of the methylthio group generally stabilizes forms with increased positive charge character at nitrogen centers.
Resonance stabilization mechanisms in this compound involve multiple canonical structures that distribute electron density throughout the conjugated system. The benzothiazole core allows for resonance between the benzene ring and the thiazole heterocycle, creating an extended pi-electron system. The imine nitrogen can participate in resonance that extends conjugation beyond the immediate heterocyclic framework.
The 4-methylbenzenesulfonate salt form influences tautomeric equilibria by stabilizing the protonated imine nitrogen through ionic interactions. Protonation at the imine nitrogen eliminates the tautomeric equilibrium by fixing the nitrogen in a positively charged, sp2-hybridized state. This protonation is facilitated by the strong acidity of 4-methylbenzenesulfonic acid and results in a stable salt formation.
Computational studies on related benzothiazole-2(3H)-imine derivatives suggest that the imine tautomer is generally more stable than the amine form due to aromatic stabilization of the heterocyclic system. The planar geometry required for optimal pi-electron overlap favors the sp2-hybridized imine nitrogen over the pyramidal sp3-hybridized amine nitrogen. Electronic effects from substituents, particularly electron-donating groups like methylthio, can modulate these relative stabilities by altering the electron density distribution within the aromatic framework.
The resonance stabilization extends to interactions between the methylthio substituent and the benzothiazole core through sulfur lone pair donation into the aromatic pi-system. This interaction creates partial double bond character in the carbon-sulfur bond connecting the methyl group to the aromatic ring, as evidenced by shortened bond lengths observed in related crystal structures. The overall resonance stabilization contributes to the chemical stability and unique electronic properties that characterize this class of heterocyclic compounds.
Properties
IUPAC Name |
3-ethyl-6-methylsulfanyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2.C7H8O3S/c1-3-12-8-5-4-7(13-2)6-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEIZYICDQGSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)SC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to interact with DNA and Topoisomerase I .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Analysis
Biochemical Properties
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of essential metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolic pathways can lead to changes in the levels of various metabolites, impacting cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within these compartments can affect its interactions with other biomolecules and its overall function within the cell.
Biological Activity
3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, with CAS number 2034155-01-4, is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings.
- Molecular Formula : C17H20N2O3S3
- Molecular Weight : 396.55 g/mol
- Structure : The compound features a benzothiazole core with ethyl and methylthio substituents, which are believed to enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| GG4 | S. aureus | 50 mg/ml |
| GG5 | E. coli | 50 mg/ml |
| GG6 | Pseudomonas aeruginosa | 50 mg/ml |
The presence of electron-withdrawing groups, such as nitro groups, has been associated with enhanced antibacterial activity in these compounds .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its unique structure allows it to interact with enzymes or receptors involved in cell proliferation and apoptosis.
Case Study: In Vitro Testing
In vitro assays have demonstrated that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds structurally related to the target compound have shown promising results against human epidermoid carcinoma cells (A431), with some derivatives demonstrating IC50 values comparable to established chemotherapeutics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Enzyme inhibition studies indicate that benzothiazole derivatives can inhibit key enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Tyrosinase | 46.9 ± 3.6 |
| Compound B | Carbonic Anhydrase | 35.2 ± 2.1 |
The inhibition of tyrosinase is particularly noteworthy due to its relevance in skin pigmentation disorders and melanoma treatment .
The mechanism of action for 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets, modulating their activity. The presence of both ethyl and methylthio groups may enhance solubility and facilitate binding to biological targets compared to other similar compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate exhibits promising anticancer properties . Studies have shown that it can induce cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development for oncology.
-
Mechanism of Action :
- The compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis, although the exact mechanisms require further elucidation.
-
Case Studies :
- Preliminary studies have demonstrated the compound's ability to inhibit tumor growth in vitro and in vivo models, making it a candidate for further pharmacological evaluation.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial activity . The benzo[d]thiazole scaffold is known for exhibiting antimicrobial effects against various pathogens, including bacteria and fungi.
Agricultural Chemistry Applications
The compound's antimicrobial properties suggest potential applications in agricultural chemistry , particularly as a pesticide or fungicide. Its ability to inhibit microbial growth could be beneficial in protecting crops from diseases.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions:
-
Starting Materials :
- Reaction of (5-substituted-2-oxobenzothiazolin-3-yl)acetohydrazide with aromatic acids.
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Synthetic Pathway :
- The synthesis may yield various derivatives that can enhance biological activity or alter solubility characteristics, allowing for tailored applications in medicinal chemistry.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities among benzothiazole derivatives:
Key Observations :
Physicochemical Properties
Preparation Methods
Preparation of the Benzothiazole-Imine Core
Starting Materials : The synthesis begins with thiourea derivatives substituted at the 6-position with a methylthio group and at the 3-position with an ethyl substituent. These are prepared or commercially sourced as precursors.
Diazotization and Cyclization : Aromatic primary amines are diazotized to form diazonium salts at low temperature (0–5 °C). The diazonium salt solution is then added slowly to a cold solution of the substituted thiourea in the presence of a strong base such as sodium tert-butoxide in acetone. This results in the formation of the benzothiazole ring system via intramolecular cyclization, accompanied by nitrogen gas release and halide ion elimination.
Reaction Conditions : The mixture is stirred vigorously at controlled low temperature for 2–3 hours, followed by refluxing for approximately 45 minutes to complete the cyclization.
Workup : The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatographic techniques.
Formation of the Imine and Salt
Imine Formation : The benzothiazole intermediate bearing the amino group at position 2 undergoes condensation with an aldehyde or ketone derivative under mild acidic or basic conditions to form the imine functionality at the 2-position.
Tosylate Salt Formation : The free imine is treated with 4-methylbenzenesulfonic acid (tosylic acid) to yield the corresponding 4-methylbenzenesulfonate salt. This salt formation enhances the compound’s stability and solubility properties.
Typical Conditions : The salt formation is carried out in an organic solvent such as ethyl acetate or dichloromethane, often at temperatures ranging from 0 °C to room temperature, with stirring for 1–2 hours.
Alternative Synthetic Routes and Optimization
Use of Triethylamine and Other Bases : Triethylamine is commonly used as an acid scavenger and base in related amide and imine syntheses, facilitating the reaction and improving yield.
Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate similar condensation reactions, reducing reaction times to minutes while maintaining high yields (~80%).
Purification Techniques : Recrystallization from ethyl acetate/petroleum ether mixtures is a standard purification method, yielding white crystalline solids with high purity.
Data Table: Summary of Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization of aromatic amine | NaNO2/HCl, 0–5 °C | 0–5 °C | 30 min | - | Formation of diazonium salt |
| Cyclization with thiourea | Thiourea derivative, sodium tert-butoxide, acetone | 0–5 °C, then reflux | 2–3 h + 45 min | 70–85 | Stirring, nitrogen gas evolution |
| Imine formation | Aldehyde/ketone, mild acid/base | RT | 1–2 h | 75–90 | Condensation to form imine |
| Tosylate salt formation | 4-methylbenzenesulfonic acid, organic solvent | 0–25 °C | 1–2 h | 80–95 | Salt formation, improved stability |
| Purification | Recrystallization (ethyl acetate/petroleum ether) | RT | - | - | White crystalline solid, high purity |
Research Findings and Analytical Characterization
Spectroscopic Confirmation : The structures of benzothiazole-imine derivatives are confirmed by ^1H NMR, ^13C NMR, and elemental analysis. Characteristic imine proton signals and benzothiazole aromatic signals are observed.
Thermodynamic Stability : Related benzothiazole derivatives show high thermodynamic stability and relatively low reactivity, as supported by density functional theory (DFT) studies and natural bonding orbital (NBO) analysis. These studies indicate strong intramolecular interactions stabilizing the imine and benzothiazole ring systems.
Crystallographic Data : Single-crystal X-ray diffraction of related compounds confirms the molecular assembly stabilized by hydrogen bonding and π-π stacking interactions, which may be relevant for the solid-state properties of the tosylate salt.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. A two-component approach using diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide (a strong base) is effective for constructing the benzo[d]thiazole-imine core . For sulfonate functionalization, reactions with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., methylene chloride) at room temperature for 24 hours are common. Yield optimization requires precise stoichiometry (e.g., 1:3 molar ratios for nucleophilic substitutions) and purification via recrystallization (methanol or ethanol) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- FT-IR : Confirm functional groups (e.g., sulfonate S=O stretching at ~1350–1200 cm⁻¹, thioether C-S at ~600 cm⁻¹) .
- NMR : ¹H NMR identifies ethyl/methylthio substituents (δ ~1.2–1.5 ppm for ethyl CH₃, δ ~2.5 ppm for methylthio S-CH₃). ¹³C NMR resolves aromatic carbons and sulfonate linkages .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the benzo[d]thiazole-imine core during synthesis?
- Methodological Answer : The reaction between diazonium salts and thioureas proceeds via nucleophilic attack on the diazo group, forming a transient thiol intermediate. Sodium tert-butoxide deprotonates the thiourea, enhancing nucleophilicity. Cyclization occurs via intramolecular C-S bond formation, yielding the benzo[d]thiazole-imine scaffold. Computational studies (DFT) or isotopic labeling can further elucidate transition states .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. To address this:
- Reproducibility Tests : Repeat assays under standardized conditions (e.g., DMSO concentration ≤1% v/v).
- HPLC-MS Purity Checks : Ensure ≥95% purity.
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., varying sulfonate or methylthio groups) to isolate active pharmacophores .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution (e.g., sulfonate’s electron-withdrawing effects) .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
